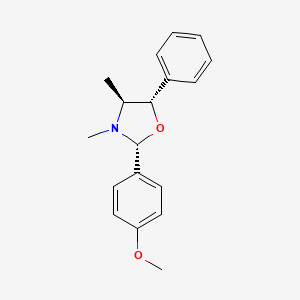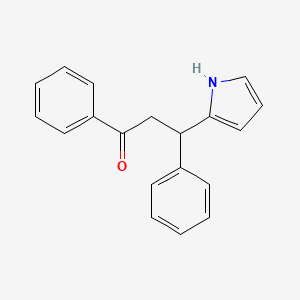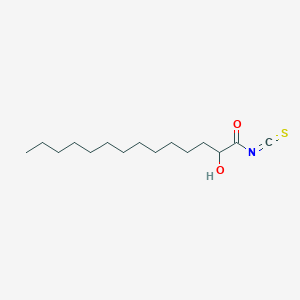
2-Hydroxytetradecanoyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxytetradecanoyl isothiocyanate is a compound belonging to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates typically involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamates, which are then desulfurized to yield isothiocyanates . For 2-Hydroxytetradecanoyl isothiocyanate, a similar approach can be employed, where the starting material is a primary amine with a hydroxytetradecanoyl group. The reaction conditions often involve the use of a base such as sodium hydroxide and a desulfurizing agent like T3P® (propane phosphonic acid anhydride) .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxytetradecanoyl isothiocyanate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxytetradecanoyl isothiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of thioureas and heterocyclic compounds.
Medicine: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
Industry: It can be used in the production of agrochemicals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Hydroxytetradecanoyl isothiocyanate involves its ability to interact with various molecular targets:
Transcription Factors: It can modulate the activity of transcription factors involved in oxidative stress response.
Signaling Pathways: It affects signaling pathways related to cell cycle regulation and apoptosis.
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
Sulforaphane: Known for its anticancer properties and found in cruciferous vegetables.
Phenyl isothiocyanate: Used in amino acid sequencing and protein labeling.
4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate: Found in Moringa and known for its health benefits.
Uniqueness
2-Hydroxytetradecanoyl isothiocyanate is unique due to its specific hydroxytetradecanoyl group, which imparts distinct chemical properties and potential biological activities. Its long aliphatic chain may influence its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
657392-19-3 |
|---|---|
Fórmula molecular |
C15H27NO2S |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
2-hydroxytetradecanoyl isothiocyanate |
InChI |
InChI=1S/C15H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)15(18)16-13-19/h14,17H,2-12H2,1H3 |
Clave InChI |
RSVBJUFTSWKVLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)N=C=S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
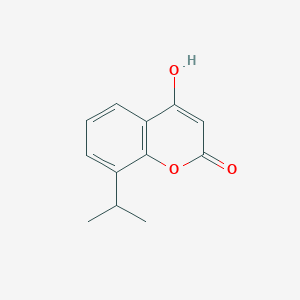
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

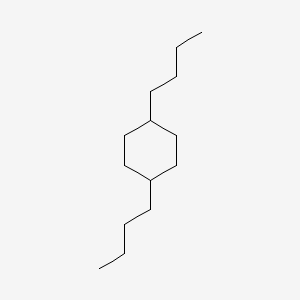
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
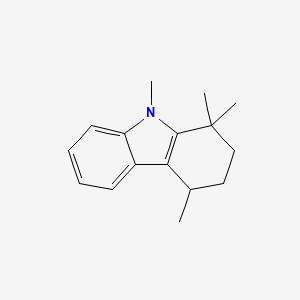
![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)
